molecular formula C14H21NO2 B15093540 Methyl 5-methyl-2-(2-methylbutylamino)benzoate

Methyl 5-methyl-2-(2-methylbutylamino)benzoate

Cat. No.: B15093540
M. Wt: 235.32 g/mol
InChI Key: BNZOYTIUFUWQAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-methyl-2-(2-methylbutylamino)benzoate is a benzoate ester derivative featuring a methyl group at the 5-position of the aromatic ring and a 2-methylbutylamino substituent at the 2-position. The methyl ester group at the carboxyl position enhances its lipophilicity, making it relevant for applications in pharmaceuticals, agrochemicals, or fragrance chemistry .

Properties

Molecular Formula

C14H21NO2

Molecular Weight

235.32 g/mol

IUPAC Name

methyl 5-methyl-2-(2-methylbutylamino)benzoate

InChI

InChI=1S/C14H21NO2/c1-5-10(2)9-15-13-7-6-11(3)8-12(13)14(16)17-4/h6-8,10,15H,5,9H2,1-4H3

InChI Key

BNZOYTIUFUWQAJ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CNC1=C(C=C(C=C1)C)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-methyl-2-(2-methylbutylamino)benzoate typically involves the esterification of 5-methyl-2-(2-methylbutylamino)benzoic acid with methanol. The reaction is catalyzed by a strong acid, such as sulfuric acid or hydrochloric acid, to facilitate the formation of the ester bond .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-methyl-2-(2-methylbutylamino)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with lithium aluminum hydride can produce alcohols .

Scientific Research Applications

Methyl 5-methyl-2-(2-methylbutylamino)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5-methyl-2-(2-methylbutylamino)benzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can then interact with enzymes or receptors in biological systems. The amino group may also play a role in binding to specific proteins or nucleic acids, influencing various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The compound’s distinct 2-methylbutylamino group differentiates it from other benzoate derivatives. Key analogs include:

Compound Name Substituents (Position) Key Functional Features References
Methyl 5-methyl-2-(2-methylbutylamino)benzoate 5-methyl, 2-(2-methylbutylamino), methyl ester Bulky branched amino group enhances steric effects
Methyl 5-methyl-2-(p-tolylamino)benzoate 5-methyl, 2-(p-tolylamino), methyl ester Aromatic amino group increases π-π interactions
Methyl 2,4-dihydroxy-5-(2-methylpropanamido)benzoate 2,4-dihydroxy, 5-(isobutyramido), methyl ester Hydroxy and amide groups enable hydrogen bonding
Methyl 5-amino-2-morpholinobenzoate 5-amino, 2-morpholino, methyl ester Morpholino group improves solubility

Key Observations :

  • Solubility: Morpholino and hydroxy groups (as in analogs ) improve aqueous solubility, whereas the target compound’s branched alkyl chain may favor organic solvents.
Physical Properties
  • Melting Points: Analogs with rigid substituents (e.g., p-tolylamino) exhibit higher melting points (309–311°C) due to crystallinity , whereas the target compound’s flexible alkyl chain may lower its melting point.
  • Lipophilicity: The 2-methylbutylamino group increases logP compared to morpholino or hydroxy-substituted analogs, suggesting better membrane permeability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.